Azocan-3-amine, also known as 1-(2H-indazol-3-ylmethyl)azocan-3-amine, is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound features a nitrogen-containing heterocyclic ring (indazole) fused with a six-membered azocane ring. Its molecular formula is , and it has a molecular weight of approximately 242.32 g/mol. Azocan-3-amine is recognized for its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases .
The compound was first synthesized and characterized in 2010 and has since been the subject of extensive research. It can be sourced from various chemical suppliers and is often utilized in laboratory settings to explore its biological properties .
Azocan-3-amine belongs to the class of small molecule inhibitors targeting the ErbB family of receptor tyrosine kinases. This classification highlights its relevance in therapeutic applications, particularly in oncology .
The synthesis of azocan-3-amine can be achieved through multiple methods, including:
These synthesis methods often require careful control of reaction conditions such as temperature, pressure, and the choice of solvents to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed for characterization and confirmation of the product's structure .
Key structural data includes:
Azocan-3-amine undergoes a variety of chemical reactions, including:
Common reagents utilized in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents such as dimethylformamide (DMF) and ethanol .
The mechanism of action for azocan-3-amine primarily involves its role as an inhibitor of the ErbB family of receptor tyrosine kinases. Specifically, it targets the epidermal growth factor receptor (EGFR) and its mutant forms (e.g., T790M and C797S), which are implicated in various cancers.
Upon binding to these receptors, azocan-3-amine disrupts downstream signaling pathways that promote cell proliferation and survival, thereby exhibiting potential anticancer effects .
Azocan-3-amine is characterized by:
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purity assessment during synthesis .
Azocan-3-amine has numerous applications in scientific research:
Azocan-3-amine belongs to the azocane family—eight-membered nitrogen-containing heterocycles characterized by unique conformational flexibility and ring strain properties. Its core structure features a secondary amine group at the 3-position of an azocane ring (C₇H₁₆N₂), enabling diverse functionalization patterns critical for molecular design [1] [2]. The ring strain inherent to medium-sized azacycles like azocane facilitates ring-opening reactions and serves as a conformational constraint in complex molecules [6]. Unlike smaller heterocycles (e.g., pyrrole and pyridine), azocane derivatives exhibit enhanced torsional flexibility, allowing them to adopt multiple conformations that optimize binding interactions with biological targets [6]. This structural adaptability is evidenced by their SMILES notation (C1CCC(CNCC1)N) and InChIKey (ZRHHDWFTDGGETF-UHFFFAOYSA-N), which encode the spatial arrangement of atoms critical for molecular recognition [2].
Table 1: Structural and Electronic Properties of Azocan-3-Amine vs. Common Heterocycles
Property | Azocan-3-amine | Pyrrole | Pyridine |
---|---|---|---|
Ring Size | 8-membered | 5-membered | 6-membered |
Nitrogen Hybridization | sp³ | sp² | sp² |
Basicity (pKₐ of conjugate acid) | Moderate (~8-10) | Very weak (pKₐ 0.4) | Moderate (pKₐ 5.25) |
Aromaticity | Non-aromatic | Aromatic | Aromatic |
Key Functionalization Site | C-3 amine | C-2/C-3 positions | C-3 position |
The moderate basicity of azocan-3-amine (pKₐ ~8-10) arises from the electron-donating effects of the methylene groups and the sp³ hybridization of the nitrogen atom. This property enables pH-dependent solubility profiles and salt formation (e.g., hydrochloride salts with m.w. 164.67 g/mol, InChI: 1S/C7H16N2.ClH), enhancing pharmaceutical applicability [5]. Predicted molecular properties from PubChem data include a hydrogen bond donor count of 2 and acceptor count of 3, facilitating supramolecular interactions critical for crystal engineering and biomolecular recognition [2].
The therapeutic relevance of azocan-3-amine derivatives emerged through systematic scaffold-hopping strategies in medicinal chemistry. Early research focused on its incorporation as a conformational constraint in peptidomimetics, leveraging its ring size to mimic peptide turn structures [10]. A significant breakthrough occurred with the discovery that azocane cores could replace the labile cis-double bond in combretastatin A4 (CA-4), a potent tubulin polymerization inhibitor. This substitution addressed the pharmacokinetic limitations of natural CA-4, particularly its isomerization instability and low aqueous solubility [7].
Table 2: Key Milestones in Azocan-3-Amine Biomedical Applications
Year Range | Development | Therapeutic Area | Significance |
---|---|---|---|
1990–2000 | Early peptidomimetic incorporation | Peptide therapeutics | Demonstrated scaffold versatility |
2005–2010 | Combretastatin A4 analog development | Anticancer agents | Solved cis-trans isomerization problem |
2012–2018 | EGFR inhibitor optimization (e.g., AstraZeneca) | Targeted cancer therapy | Inhibited T790M/C797S EGFR mutations |
2018–Present | Bis-azole hybrid development | Antimicrobial agents | Overcame fluconazole resistance |
Notably, azocan-3-amine hydrochloride (CAS: 23239-36-3) was identified as a third-generation inhibitor targeting ErbB receptor tyrosine kinases, specifically inhibiting T790M and C797S mutations in EGFR that confer resistance to earlier therapies [5]. Concurrently, antimicrobial research demonstrated that bis-azole derivatives incorporating azocan-3-amine exhibited superior efficacy against drug-resistant pathogens compared to clinical standards like fluconazole and norfloxacin [4]. The 3-amino group’s ability to form hydrogen bonds with microbial targets (e.g., Metβ259 in tubulin) underpins this bioactivity, as confirmed through molecular docking studies [7].
Despite significant advances, three critical knowledge gaps impede the full exploitation of azocan-3-amine in drug development:
Stereoselective Functionalization Challenges: The synthesis of enantiomerically pure derivatives remains problematic due to the ring’s conformational mobility. Current methods yield racemic mixtures (e.g., trans-3-aminoazetidinones), complicating the isolation of therapeutically relevant stereoisomers [7]. Improved asymmetric catalysis techniques are needed, particularly for C-3 amine alkylation and acylation reactions, where existing methods show poor diastereoselectivity [3].
Green Synthesis Limitations: Conventional routes (e.g., Staudinger ketene-imine cyclization) require toxic solvents (DMF, toluene) and generate stoichiometric waste . Recent advances in magnetic nanoparticle-supported catalysis (e.g., Fe₃O₄@SiO₂@aspartic acid) offer promising alternatives by enabling aqueous-phase reactions and catalyst reuse (≥7 cycles). However, these systems lack optimization for medium-ring N-heterocycles, exhibiting ≤50% yields in preliminary trials .
Underexplored Biomimetic Applications: While collagen-mimetic peptides often incorporate proline and hydroxyproline, computational studies suggest azocan-3-amine’s conformational flexibility could stabilize triple-helical structures better than rigid aziridines. No experimental validation exists for its use in biomaterials or enzyme-resistant therapeutic peptides [10].
Table 3: Priority Research Areas for Azocan-3-Amine Development
Research Gap | Current Limitation | Emerging Solution | Impact Potential |
---|---|---|---|
Stereocontrolled synthesis | Racemic mixtures in Staudinger reactions | Chiral auxiliaries/flow chemistry | High-purity kinase inhibitors |
Sustainable functionalization | Toxic solvents, low catalyst recyclability | L-Aspartic acid-functionalized MNPs | Reduced E-factor, cost-efficient scale-up |
Structural biomimetics | No data on collagen triple-helix stabilization | Computational docking (HSP47 protein) | Protease-resistant tissue engineering scaffolds |
Addressing these gaps requires interdisciplinary collaboration, particularly in developing continuous-flow synthesis platforms to enhance stereocontrol and implementing biocatalytic strategies for C–H functionalization. The absence of comprehensive in vivo efficacy data for most azocan-3-amine derivatives further underscores the need for targeted ADMET studies [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7